molecular formula C10H10BrClO B594876 1-(3-Bromo-4-chlorophenyl)butan-1-one CAS No. 1280786-91-5

1-(3-Bromo-4-chlorophenyl)butan-1-one

Cat. No. B594876
M. Wt: 261.543
InChI Key: BLFYNZPJCYTXPV-UHFFFAOYSA-N
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Description

“1-(3-Bromo-4-chlorophenyl)butan-1-one” is a chemical compound with the molecular formula C10H10BrClO. It has a molecular weight of 261.55 . The IUPAC name for this compound is 1-(3-bromo-4-chlorophenyl)-1-butanone .


Molecular Structure Analysis

The InChI code for “1-(3-Bromo-4-chlorophenyl)butan-1-one” is 1S/C10H10BrClO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6H,2-3H2,1H3 . This indicates the presence of a bromo-chlorophenyl group attached to a butanone group.

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds, such as cyproconazole, a conazole fungicide, provides insight into the structural analysis of halogenated phenyl ketones. The study on cyproconazole reveals the crystal structure, showcasing hydrogen bonding and weak interactions that could be relevant for understanding the physical properties and reactivity of "1-(3-Bromo-4-chlorophenyl)butan-1-one" (Gihaeng Kang et al., 2015).

Anticancer Activity

Compounds structurally related to "1-(3-Bromo-4-chlorophenyl)butan-1-one" have been explored for their potential anticancer activities. A study on new analogs of SYA013 as sigma-2 ligands found that some compounds exhibited inhibitory effects on several cancer cell lines, highlighting the relevance of structural features for anticancer activity (Gladys M. Asong et al., 2019).

Metabolic Pathways

The detoxication pathways involving glutathione and epoxide hydrolase in the metabolism of chloroprene, a study examining the metabolism of toxic industrial chemicals, can provide a framework for understanding how similar halogenated compounds might be metabolized or detoxified in biological systems (T. Munter et al., 2003).

Synthesis of Heterocyclic Compounds

Research into the synthesis of 3-methylthio-substituted furans and related derivatives from aryl methyl ketones, including those with halogen substituents, demonstrates the utility of "1-(3-Bromo-4-chlorophenyl)butan-1-one" in synthesizing novel organic compounds with potential applications in materials science and pharmaceuticals (Guodong Yin et al., 2008).

Chiral Discrimination in Spectroscopy

The study on chlorine para-substitution of 1-phenylethanol explores chiral discrimination in spectroscopy, which could be relevant for understanding how "1-(3-Bromo-4-chlorophenyl)butan-1-one" might interact with other molecules in a chiral environment, providing insight into its potential application in developing chiral resolution techniques or studying molecular interactions (F. Rondino et al., 2016).

properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFYNZPJCYTXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682502
Record name 1-(3-Bromo-4-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-chlorophenyl)butan-1-one

CAS RN

1280786-91-5
Record name 1-Butanone, 1-(3-bromo-4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-4-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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